Cas no 847349-87-5 (2-(Benzyloxy)-5-bromo-4-picoline)
2-(Benzyloxy)-5-bromo-4-picoline Chemical and Physical Properties
Names and Identifiers
-
- Pyridine, 5-bromo-4-methyl-2-(phenylmethoxy)-
- 2-(BENZYLOXY)-5-BROMO-4-METHYLPYRIDINE;2-Benzyloxy-5-bromo-4-methylpyridine;
- DB-127296
- 2-benzyloxy-5-bromo-4-methylpyridine
- 5-bromo-4-methyl-2-phenylmethoxypyridine
- WMUZAUDQWAGJKI-UHFFFAOYSA-N
- 2-(Benzyloxy)-5-bromo-4-methylpyridine
- AKOS026673828
- 847349-87-5
- 2-(Benzyloxy)-5-bromo-4-picoline
- MFCD22056739
- BS-32856
- E92128
- SCHEMBL2470292
- CS-0195762
-
- MDL: MFCD22056739
- Inchi: 1S/C13H12BrNO/c1-10-7-13(15-8-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
- InChI Key: WMUZAUDQWAGJKI-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1C)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 277.01000
- Monoisotopic Mass: 277.01023Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- PSA: 22.12000
- LogP: 3.73150
2-(Benzyloxy)-5-bromo-4-picoline Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Benzyloxy)-5-bromo-4-picoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B291530-100mg |
2-(Benzyloxy)-5-bromo-4-picoline |
847349-87-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B291530-250mg |
2-(Benzyloxy)-5-bromo-4-picoline |
847349-87-5 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B291530-500mg |
2-(Benzyloxy)-5-bromo-4-picoline |
847349-87-5 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B291530-1g |
2-(Benzyloxy)-5-bromo-4-picoline |
847349-87-5 | 1g |
$ 98.00 | 2023-04-18 | ||
| A2B Chem LLC | AI57001-1g |
2-(Benzyloxy)-5-bromo-4-picoline |
847349-87-5 | 95% | 1g |
$41.00 | 2024-04-19 | |
| A2B Chem LLC | AI57001-100g |
2-(Benzyloxy)-5-bromo-4-picoline |
847349-87-5 | 95% | 100g |
$662.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266432-5g |
2-(Benzyloxy)-5-bromo-4-methylpyridine |
847349-87-5 | 95% | 5g |
¥613.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266432-25g |
2-(Benzyloxy)-5-bromo-4-methylpyridine |
847349-87-5 | 95% | 25g |
¥2156.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266432-100g |
2-(Benzyloxy)-5-bromo-4-methylpyridine |
847349-87-5 | 95% | 100g |
¥5546.00 | 2024-07-28 | |
| Chemenu | CM320389-100g |
2-(Benzyloxy)-5-bromo-4-picoline |
847349-87-5 | 95% | 100g |
$624 | 2022-06-10 |
2-(Benzyloxy)-5-bromo-4-picoline Related Literature
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2-(Benzyloxy)-5-bromo-4-picoline
Recent Advances in the Study of 2-(Benzyloxy)-5-bromo-4-picoline (CAS: 847349-87-5) in Chemical Biology and Pharmaceutical Research
2-(Benzyloxy)-5-bromo-4-picoline (CAS: 847349-87-5) is a brominated pyridine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting kinase inhibition and other therapeutic pathways. Recent studies have explored its potential in the design of novel anticancer agents, anti-inflammatory drugs, and antimicrobial compounds, leveraging its unique chemical structure for enhanced biological activity.
One of the most notable advancements in the study of 2-(Benzyloxy)-5-bromo-4-picoline is its role in the development of kinase inhibitors. Kinases are critical targets in oncology, and researchers have utilized this compound to synthesize derivatives with improved selectivity and potency against specific kinase isoforms. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzyloxy and bromo substituents of the pyridine core could significantly alter the binding affinity of the resulting inhibitors to their target kinases, offering new avenues for personalized cancer therapies.
In addition to its applications in oncology, 2-(Benzyloxy)-5-bromo-4-picoline has been investigated for its potential in anti-inflammatory drug development. A recent preprint on bioRxiv highlighted its use as a scaffold for designing small molecules that modulate NF-κB signaling, a pathway implicated in chronic inflammatory diseases. The study reported that derivatives of this compound exhibited potent inhibitory effects on pro-inflammatory cytokine production in vitro, suggesting promise for further preclinical evaluation.
Another emerging area of research involves the antimicrobial properties of 2-(Benzyloxy)-5-bromo-4-picoline derivatives. A 2024 study in Antimicrobial Agents and Chemotherapy explored the compound's utility in combating multidrug-resistant bacterial strains. By functionalizing the pyridine ring with various pharmacophores, researchers achieved compounds with broad-spectrum activity against Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
The synthetic versatility of 2-(Benzyloxy)-5-bromo-4-picoline has also been a focus of recent methodological studies. Advances in catalytic C-H functionalization, as reported in Organic Letters, have enabled more efficient derivatization of this scaffold, reducing the number of synthetic steps required to access diverse compound libraries. Such innovations are expected to accelerate the discovery of new lead compounds in drug development pipelines.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 2-(Benzyloxy)-5-bromo-4-picoline derivatives. Current research efforts, as outlined in a 2023 review in Drug Discovery Today, are addressing issues such as metabolic stability and bioavailability through structural modifications and formulation strategies. These efforts are critical for translating the compound's potential into clinically viable therapeutics.
In conclusion, 2-(Benzyloxy)-5-bromo-4-picoline (CAS: 847349-87-5) continues to be a valuable scaffold in chemical biology and pharmaceutical research, with recent studies expanding its applications across multiple therapeutic areas. Ongoing research into its structure-activity relationships, synthetic accessibility, and biological efficacy positions this compound as a key player in the future of drug discovery. Further investigations, particularly in vivo studies and clinical trials, will be essential to fully realize its therapeutic potential.
847349-87-5 (2-(Benzyloxy)-5-bromo-4-picoline) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)